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Compound Name:
2-Fluoro-6-

(trifluoromethyl)phenylacetic acid

Cat. No.: B070049 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Fluoro-6-(trifluoromethyl)phenylacetic acid is a fluorinated aromatic carboxylic acid that

holds significant interest within the realms of medicinal chemistry and drug discovery. Its unique

structural features, including the presence of both a fluorine atom and a trifluoromethyl group

on the phenyl ring, impart distinct physicochemical properties that are advantageous for the

development of novel therapeutic agents. This technical guide provides an in-depth overview of

the molecular characteristics, synthesis, and potential biological relevance of 2-Fluoro-6-
(trifluoromethyl)phenylacetic acid, tailored for professionals in the field of pharmaceutical

research and development.

Molecular and Physicochemical Data
The fundamental properties of 2-Fluoro-6-(trifluoromethyl)phenylacetic acid are

summarized in the table below, providing a quantitative basis for its application in chemical

synthesis and drug design.
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Property Value Reference

Molecular Formula C₉H₆F₄O₂ [1]

Molecular Weight 222.14 g/mol [2]

IUPAC Name

2-(2-Fluoro-6-

(trifluoromethyl)phenyl)acetic

acid

CAS Number 179946-32-8

Synthesis Protocol
A robust and scalable synthesis of 2-Fluoro-6-(trifluoromethyl)phenylacetic acid is crucial

for its utilization in research and development. While specific literature detailing the synthesis of

this exact isomer is not readily available, a general and adaptable two-step protocol can be

proposed based on established methodologies for analogous fluorinated phenylacetic acids.

This process involves the cyanation of a benzyl halide intermediate followed by hydrolysis of

the resulting nitrile.

Experimental Workflow
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Step 1: Cyanation

Step 2: Hydrolysis

2-Fluoro-6-(trifluoromethyl)benzyl chloride

2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

DMSO, 60°C

Sodium Cyanide (NaCN)

2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

2-Fluoro-6-(trifluoromethyl)phenylacetic acid

130°C, 5h

Sulfuric Acid (70%)

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Fluoro-6-(trifluoromethyl)phenylacetic acid.

Detailed Methodology
Step 1: Synthesis of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

To a solution of 2-Fluoro-6-(trifluoromethyl)benzyl chloride in a suitable polar aprotic solvent

such as dimethyl sulfoxide (DMSO), add sodium cyanide (NaCN).
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Heat the reaction mixture to approximately 60°C and stir until the reaction is complete, as

monitored by an appropriate analytical technique (e.g., thin-layer chromatography or gas

chromatography).

Upon completion, cool the reaction mixture and quench with water.

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with

brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield

crude 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile.

Step 2: Hydrolysis to 2-Fluoro-6-(trifluoromethyl)phenylacetic acid

Add the crude 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile to a solution of 70% sulfuric acid.

Heat the mixture to 130°C and maintain this temperature for approximately 5 hours.

Cool the reaction mixture and pour it into ice water, which should result in the precipitation of

the carboxylic acid product.

Collect the solid product by filtration, wash with cold water, and dry to obtain 2-Fluoro-6-
(trifluoromethyl)phenylacetic acid. Further purification can be achieved by recrystallization

from a suitable solvent system.

This protocol is adapted from the synthesis of 2,4,5-trifluorophenylacetic acid and may require

optimization of reaction conditions for the specific substrate.[3]

Biological Significance and Potential Applications
While direct biological studies on 2-Fluoro-6-(trifluoromethyl)phenylacetic acid are limited in

publicly available literature, its structural motifs are prevalent in a variety of biologically active

compounds. The presence of the trifluoromethyl group can enhance metabolic stability and

binding affinity of a molecule to its biological target. Phenylacetic acid derivatives are known to

exhibit a range of biological activities, including anti-inflammatory effects.

Potential as a PPAR Modulator
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial

role in the regulation of metabolism and inflammation.[2][4] Phenylacetic acid derivatives have
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been investigated as PPAR modulators. The anti-inflammatory effects of PPARα activation are

well-documented and involve the transrepression of pro-inflammatory transcription factors such

as NF-κB.

Hypothesized Anti-Inflammatory Signaling Pathway
Given the structural similarities to known anti-inflammatory agents and PPAR modulators, it is

hypothesized that 2-Fluoro-6-(trifluoromethyl)phenylacetic acid could exert anti-

inflammatory effects through the PPARα signaling pathway. A proposed mechanism is

illustrated below.

Cellular Response to Inflammatory Stimulus

Proposed Anti-Inflammatory Action

Inflammatory Stimulus
(e.g., LPS)

TLR4 Activation

NF-κB Activation

Pro-inflammatory Gene Expression
(e.g., TNF-α, IL-6)

2-Fluoro-6-(trifluoromethyl)phenylacetic acid

PPARα Activation

Inhibition of
NF-κB Signaling
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Caption: Proposed anti-inflammatory mechanism via PPARα activation.
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In this hypothetical pathway, an inflammatory stimulus like lipopolysaccharide (LPS) activates

Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB signaling cascade and

subsequent expression of pro-inflammatory genes. 2-Fluoro-6-(trifluoromethyl)phenylacetic
acid is proposed to activate PPARα, which in turn can inhibit NF-κB signaling, thereby

downregulating the inflammatory response. This represents a plausible avenue for future

research into the therapeutic potential of this compound.

Conclusion
2-Fluoro-6-(trifluoromethyl)phenylacetic acid is a valuable building block for the synthesis of

complex organic molecules with potential applications in drug discovery. Its synthesis can be

achieved through a straightforward two-step process, and its structural features suggest a

potential for biological activity, particularly in the modulation of inflammatory pathways through

receptors such as PPARα. Further investigation into the specific biological targets and

mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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